molecular formula C17H15ClN2S B2693529 N-(3-chlorophenyl)-5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine CAS No. 324067-69-8

N-(3-chlorophenyl)-5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine

Cat. No.: B2693529
CAS No.: 324067-69-8
M. Wt: 314.83
InChI Key: CEQWRAAILDKUFZ-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine is an organic compound belonging to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine typically involves the following steps:

    Formation of Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea. For this compound, the starting materials would include 3-chlorobenzaldehyde, 4-methylbenzaldehyde, and thiourea.

    Substitution Reactions: The introduction of the chlorophenyl and methylphenyl groups can be achieved through nucleophilic substitution reactions. These reactions often require the presence of a base such as potassium carbonate and a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors. The reaction conditions would be optimized to maximize yield and purity, including precise control of temperature, pressure, and reaction time. Catalysts and solvents would be recycled to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), potentially converting the thiazole ring to a more saturated structure.

    Substitution: N-(3-chlorophenyl)-5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Potassium carbonate (K2CO3), dimethylformamide (DMF)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Saturated thiazole derivatives

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used

Scientific Research Applications

Chemistry

In chemistry, N-(3-chlorophenyl)-5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound has been studied for its potential as an antimicrobial agent. The presence of the thiazole ring, along with the chlorophenyl and methylphenyl groups, can enhance its ability to interact with biological targets, making it a candidate for further investigation in drug development.

Medicine

In medicine, derivatives of thiazole compounds have shown promise in the treatment of various diseases, including cancer and infectious diseases. This compound could serve as a lead compound for the development of new therapeutic agents.

Industry

Industrially, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it suitable for applications requiring specific interactions with other materials.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine involves its interaction with molecular targets such as enzymes and receptors. The thiazole ring can form hydrogen bonds and π-π interactions with amino acid residues in proteins, potentially inhibiting their activity. The chlorophenyl and methylphenyl groups can enhance the compound’s binding affinity and selectivity for specific targets.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chlorophenyl)-5-methyl-4-phenyl-1,3-thiazol-2-amine
  • N-(4-chlorophenyl)-5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine
  • N-(3-bromophenyl)-5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine

Uniqueness

Compared to similar compounds, N-(3-chlorophenyl)-5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine is unique due to the specific positioning of the chlorophenyl and methylphenyl groups. This unique structure can result in distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-(3-chlorophenyl)-5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2S/c1-11-6-8-13(9-7-11)16-12(2)21-17(20-16)19-15-5-3-4-14(18)10-15/h3-10H,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEQWRAAILDKUFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(SC(=N2)NC3=CC(=CC=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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